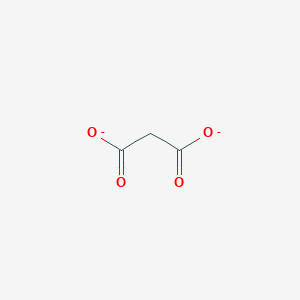










|
REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:12][CH:13]([CH3:15])[CH3:14])(=[O:11])[CH2:4][C:5]([O:7][CH:8]([CH3:10])[CH3:9])=[O:6].C([O-])(=O)CC([O-])=O.Br[CH2:24][C:25]([O:30][CH3:31])([O:28][CH3:29])[CH2:26]Br.[Cl-].[NH4+]>CN(C=O)C>[CH:13]([O:12][C:3]([C:4]1([C:5]([O:7][CH:8]([CH3:9])[CH3:10])=[O:6])[CH2:26][C:25]([O:30][CH3:31])([O:28][CH3:29])[CH2:24]1)=[O:11])([CH3:15])[CH3:14] |f:0.1,5.6|
|


|
Name
|
|
|
Quantity
|
5.04 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
34 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OC(C)C)(=O)OC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)[O-])(=O)[O-]
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(CBr)(OC)OC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
evacuated
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with hexanes (3×, 500 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with water (2×, 500 mL), saturated bicarbonate (2×, 500 mL), water (2×, 500 mL), and brine (1×, 500 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oil
|
|
Type
|
DISTILLATION
|
|
Details
|
Short path distillation (4-5 torr, oil bath temperature at 60° C. to 143° C.)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |